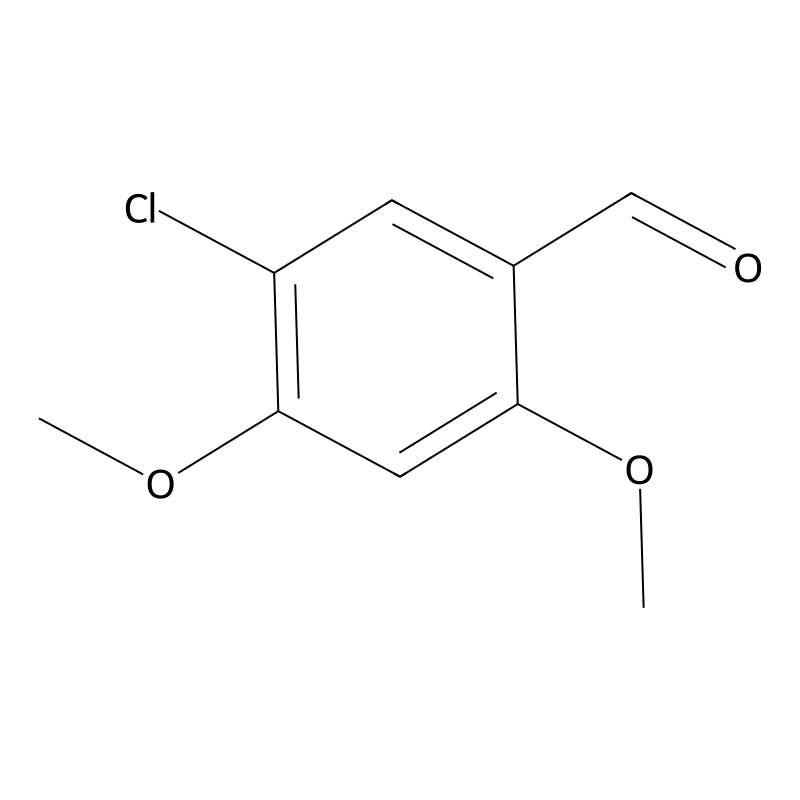

5-Chloro-2,4-dimethoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functionalized Benzalacetones

Field: Organic Chemistry

Method: The reaction involves microwave irradiation of aldehydes with acetone.

Crystallography

5-Chloro-2,4-dimethoxybenzaldehyde is an aromatic compound characterized by a benzene ring substituted with two methoxy groups and a chloro group, along with an aldehyde functional group. Its chemical formula is C₉H₉ClO₃, and it has a molecular weight of 200.62 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of the electron-withdrawing chloro group and the electron-donating methoxy groups, which can influence its reactivity and biological activity.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with nucleophiles such as alcohols or amines, leading to the formation of hemiacetals or imines.

- Condensation Reactions: It can react with active methylene compounds in Claisen condensation or aldol condensation reactions to form larger carbon skeletons.

- Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions highlight its versatility as a building block in organic synthesis.

5-Chloro-2,4-dimethoxybenzaldehyde can be synthesized through several methods:

- Formylation of Phenols: A common method involves the formylation of 2,4-dimethoxyphenol using reagents like hexamethylenetetramine in acidic conditions (e.g., polyphosphoric acid) .

- Rearrangement Reactions: It may also be synthesized via rearrangement reactions involving related compounds or precursors under specific conditions that facilitate the migration of substituents.

- Electrophilic Aromatic Substitution: Starting from 2,4-dimethoxybenzene, chlorination followed by formylation can yield the desired aldehyde.

These synthetic routes allow for the efficient production of 5-Chloro-2,4-dimethoxybenzaldehyde.

5-Chloro-2,4-dimethoxybenzaldehyde finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Its derivatives are explored for use in polymers and dyes due to their chromophoric properties.

- Research: The compound is utilized in studies investigating structure-activity relationships in drug design.

Interaction studies involving 5-Chloro-2,4-dimethoxybenzaldehyde focus on its reactivity with biological macromolecules. Preliminary investigations suggest that compounds with similar structures can interact with proteins and nucleic acids, potentially leading to modifications that influence cellular pathways. Further research is necessary to elucidate specific interactions and mechanisms of action.

Several compounds share structural similarities with 5-Chloro-2,4-dimethoxybenzaldehyde. Here are some notable examples:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| 2-Chloro-3-methoxybenzaldehyde | C₉H₉ClO₃ | 0.85 |

| 4-Chloro-2-methoxybenzaldehyde | C₉H₉ClO₃ | 0.84 |

| 2-Chloro-5-methoxybenzaldehyde | C₉H₉ClO₃ | 0.93 |

| 2-Chloro-3,4-dimethoxybenzaldehyde | C₉H₉ClO₃ | 0.84 |

These compounds exhibit variations in substitution patterns on the benzene ring which can significantly affect their chemical behavior and biological activity. The unique combination of chloro and dimethoxy groups in 5-Chloro-2,4-dimethoxybenzaldehyde contributes to its distinct reactivity and potential applications compared to these similar compounds.